molecular formula C12H12N4O3S B5823043 METHYL 2-{[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]AMINO}BENZOATE

METHYL 2-{[2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]AMINO}BENZOATE

Cat. No.: B5823043
M. Wt: 292.32 g/mol
InChI Key: MRYHYHRSJQIPFM-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}benzoate is a complex organic compound that features a triazole ring, a sulfanyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of 1H-1,2,4-triazole-3-thiol, which is then reacted with 2-bromoacetic acid to form 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetic acid. This intermediate is then coupled with methyl 2-aminobenzoate under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-{[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzyme activity. The sulfanyl group can form disulfide bonds, altering protein function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}benzoate is unique due to its combination of a triazole ring, a sulfanyl group, and a benzoate ester. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research .

Biological Activity

Methyl 2-{[2-(1H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}benzoate is a compound featuring a triazole moiety, which is recognized for its diverse biological activities. This article provides an overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{Methyl 2 2 1H 1 2 4 triazol 3 ylsulfanyl acetyl amino}benzoate}}

This structure includes a methyl ester group and a triazole ring, which contribute to its pharmacological properties. The presence of the triazole moiety is particularly significant as it is associated with various biological activities.

Antifungal Activity

Triazoles are widely known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. Research indicates that compounds containing the triazole ring exhibit potent antifungal activity against various pathogens. For instance, studies have shown that derivatives of triazoles can outperform traditional antifungal agents like fluconazole in terms of efficacy:

CompoundPathogenMIC (μg/mL)Comparison
Compound 1Candida albicans0.015616x more effective than fluconazole
Compound 2Candida parapsilosis0.00097Superior potency compared to voriconazole

These findings suggest that this compound may possess similar or enhanced antifungal properties worthy of further investigation .

Antibacterial Activity

The antibacterial potential of triazole derivatives has also been documented. Compounds derived from the triazole scaffold have demonstrated significant antibacterial activity against both drug-sensitive and drug-resistant strains. For example:

CompoundBacteriaMIC (μg/mL)
Compound AStaphylococcus aureus0.125
Compound BEscherichia coli0.5

Research indicates that the incorporation of the triazole moiety enhances the interaction with bacterial enzymes, leading to increased antibacterial efficacy .

Anticancer Activity

Triazoles have been recognized for their anticancer properties as well. Studies have indicated that compounds containing the triazole ring can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanism of Action : Triazoles may inhibit key metabolic enzymes involved in cancer cell proliferation.
  • Case Studies : In vitro studies have shown that certain triazole derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features. The SAR studies indicate that modifications in the triazole ring and substituents on the benzoate group can significantly influence biological activity:

  • Substituent Variability : Different substituents on the triazole or benzoate moieties can enhance or reduce potency.
  • Hybridization Effects : The combination of different pharmacophores may yield compounds with synergistic effects.

Research Findings and Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of triazole derivatives:

  • Synthesis and Characterization : Various synthetic routes have been developed for creating this compound, emphasizing the importance of reaction conditions on yield and purity.
  • Biological Evaluation : In vitro assays have been employed to assess antifungal and antibacterial activities against a range of pathogens.
  • Mechanistic Studies : Research has delved into understanding how these compounds interact at a molecular level with target enzymes and pathways involved in disease processes.

Properties

IUPAC Name

methyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-19-11(18)8-4-2-3-5-9(8)15-10(17)6-20-12-13-7-14-16-12/h2-5,7H,6H2,1H3,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYHYHRSJQIPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329161
Record name methyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

346579-41-7
Record name methyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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